

Chemical structure and properties of mepivacaine hydrochloride salt

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Compound of Interest

Compound Name: Mepivacaine Hydrochloride

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Mepivacaine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine hydrochloride is a local anesthetic of the amide type, widely utilized in medical and dental procedures to induce localized numbness.[1] Chemically, it is related to bupivacaine but shares pharmacological similarities with lidocaine.[2] Marketed under various trade names, including Carbocaine® and Polocaine®, mepivacaine has a reasonably rapid onset and a medium duration of action.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **mepivacaine hydrochloride**, tailored for professionals in research and drug development.

Chemical Structure and Identification

Mepivacaine hydrochloride is the hydrochloride salt of mepivacaine.[4] The base molecule, mepivacaine, is a tertiary amine structurally characterized by a lipophilic aromatic ring (a 2,6-dimethylphenyl group), an amide linkage, and a hydrophilic piperidine ring.[1] This amphipathic structure is crucial for its anesthetic activity, allowing it to exist in both lipid-soluble and water-soluble forms. The hydrochloride salt form enhances its stability and solubility for administration.[1]

Table 1: Chemical Identifiers for **Mepivacaine Hydrochloride**

Identifier	Value
IUPAC Name	N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride[4][5]
CAS Number	1722-62-9[5][6]
Molecular Formula	C ₁₅ H ₂₃ ClN ₂ O[5]
Molecular Weight	282.81 g/mol [6]
SMILES	<chem>CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl</chem> [4][5]
InChI Key	RETIMRUQNCDQCQB-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of **mepivacaine hydrochloride** are critical to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, and duration of action.

Table 2: Physicochemical Properties of Mepivacaine and its Hydrochloride Salt

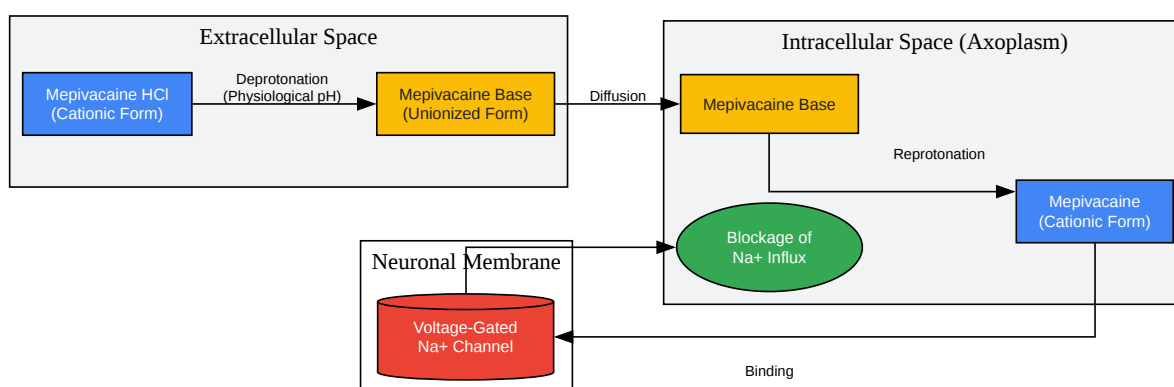
Property	Value	Salt Form
pKa	7.7	Mepivacaine[7]
Melting Point	262 - 264 °C	Hydrochloride[8]
Water Solubility	Freely soluble	Hydrochloride[1]
LogP (Octanol/Water)	1.95	Mepivacaine[7]

Mechanism of Action

The primary mechanism of action for **mepivacaine hydrochloride** is the blockade of voltage-gated sodium ion channels on the neuronal cell membrane.[3][4] This inhibition prevents the

influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the subsequent propagation of action potentials. The result is a reversible loss of sensation in the area of administration.[4]

The following diagram illustrates the proposed signaling pathway for mepivacaine's anesthetic effect.



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Caption: Mechanism of action of **mepivacaine hydrochloride**.

Experimental Protocols

Synthesis of Mepivacaine Hydrochloride

A common synthetic route for mepivacaine involves the reaction of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide with a methylating agent in the presence of a reducing agent, followed by conversion to the hydrochloride salt.

Protocol:

- **Methylation:** To a solution of N-(2,6-dimethylphenyl)-2-piperidinecarboxamide in formic acid, add formaldehyde.

- Heat the reaction mixture at 60-100°C and stir for several hours.
- Work-up: After the reaction is complete, add hydrochloric acid.
- Evaporate the solvent under reduced pressure.
- Dissolve the residue in water and wash with an organic solvent like toluene.
- Basify the aqueous layer with sodium hydroxide.
- Extraction: Extract the mepivacaine base with toluene.
- Dry the organic phase with a drying agent (e.g., anhydrous sodium sulfate).
- Salt Formation: Concentrate the organic phase and dissolve the resulting mepivacaine base in a suitable solvent. Bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate **mepivacaine hydrochloride**.
- Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent system to obtain pure **mepivacaine hydrochloride**.

Determination of pKa

The pKa of mepivacaine can be determined by potentiometric titration.

Protocol:

- Sample Preparation: Accurately weigh a sample of **mepivacaine hydrochloride** and dissolve it in a known volume of deionized water.
- Titration Setup: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode and a burette tip.
- Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding the titrant in small increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.

- Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the **mepivacaine hydrochloride** has been neutralized.

Determination of Aqueous Solubility

The equilibrium solubility of **mepivacaine hydrochloride** can be determined using the shake-flask method.

Protocol:

- Sample Preparation: Add an excess amount of **mepivacaine hydrochloride** to a series of vials containing aqueous buffers of different pH values (e.g., pH 4, 7, and 10).
- Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
- Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.
- Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
- Quantification: Determine the concentration of mepivacaine in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: Calculate the solubility in mg/mL or mol/L for each pH value.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP of the mepivacaine free base is determined using the shake-flask method.

Protocol:

- Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by shaking them together for 24 hours and then separating the layers.

- **Sample Preparation:** Dissolve a known amount of mepivacaine (as the free base) in the aqueous phase.
- **Partitioning:** Add a known volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel.
- **Equilibration:** Shake the funnel for a set period to allow for the partitioning of mepivacaine between the two phases to reach equilibrium.
- **Phase Separation:** Allow the layers to separate completely.
- **Sample Analysis:** Withdraw aliquots from both the aqueous and the n-octanol layers.
- **Quantification:** Determine the concentration of mepivacaine in each phase using a suitable analytical method (e.g., HPLC-UV).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of mepivacaine in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Conclusion

Mepivacaine hydrochloride remains a cornerstone in local anesthesia due to its favorable physicochemical and pharmacological properties. A thorough understanding of its chemical structure, properties, and mechanism of action is paramount for its effective and safe use, as well as for the development of new and improved local anesthetic agents. The experimental protocols provided herein offer a framework for the consistent and accurate characterization of this important pharmaceutical compound.

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